molecular formula C10H15N3O B8575290 2-(3-Methylphenylaminocarbonylamino)eth-1-ylamine

2-(3-Methylphenylaminocarbonylamino)eth-1-ylamine

Cat. No. B8575290
M. Wt: 193.25 g/mol
InChI Key: HKVJKZHBTQQURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenylaminocarbonylamino)eth-1-ylamine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(2-aminoethyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C10H15N3O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H2,12,13,14)

InChI Key

HKVJKZHBTQQURR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Boc-Ethylene diamine (800 mg, 5 mmol) and m-tolyl isocyanate (665 mg, 5 mmol) were dissolved in acetonitrile and the mixture stirred at room temperature for 4 hrs. Solvent was removed under reduced pressure and the residue absorbed onto silica gel; prior to purification by flash column chromatography (silica, hexane:EtOAc 1:1) to yield the desired compound as a white solid (300 mg, 21%) (MS (+ESI, m/e) 294 (M+H)+). The N-Boc protected compound (300 mg, 1.02 mmol) was dissolved in formic acid (10 ml) and the mixture stirred at room temperature overnight. Excess acid was removed to yield the formate salt of the title compound as a white foam (210 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
21%

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